3,6-Dibromophthalic Anhydride 3,6-Dibromophthalic Anhydride
Brand Name: Vulcanchem
CAS No.: 25834-16-6
VCID: VC2825296
InChI: InChI=1S/C8H2Br2O3/c9-3-1-2-4(10)6-5(3)7(11)13-8(6)12/h1-2H
SMILES: C1=CC(=C2C(=C1Br)C(=O)OC2=O)Br
Molecular Formula: C8H2Br2O3
Molecular Weight: 305.91 g/mol

3,6-Dibromophthalic Anhydride

CAS No.: 25834-16-6

Cat. No.: VC2825296

Molecular Formula: C8H2Br2O3

Molecular Weight: 305.91 g/mol

* For research use only. Not for human or veterinary use.

3,6-Dibromophthalic Anhydride - 25834-16-6

Specification

CAS No. 25834-16-6
Molecular Formula C8H2Br2O3
Molecular Weight 305.91 g/mol
IUPAC Name 4,7-dibromo-2-benzofuran-1,3-dione
Standard InChI InChI=1S/C8H2Br2O3/c9-3-1-2-4(10)6-5(3)7(11)13-8(6)12/h1-2H
Standard InChI Key OUAOHMOFJGFOSR-UHFFFAOYSA-N
SMILES C1=CC(=C2C(=C1Br)C(=O)OC2=O)Br
Canonical SMILES C1=CC(=C2C(=C1Br)C(=O)OC2=O)Br

Introduction

Physical and Chemical Properties

3,6-Dibromophthalic anhydride is characterized by its distinctive physical and chemical properties, which make it valuable for specific applications in organic synthesis. The compound presents as a white to almost white crystalline powder with well-defined chemical parameters.

Basic Identification Parameters

The following table summarizes the key identification parameters of 3,6-dibromophthalic anhydride:

ParameterValue
Chemical Name3,6-Dibromophthalic anhydride
CAS Number25834-16-6
Molecular FormulaC₈H₂Br₂O₃
Molecular Weight305.91 g/mol
AppearanceWhite to almost white powder or crystals
Melting Point207.0-212.0°C (typically reported as 209°C)

Structural Information

3,6-Dibromophthalic anhydride features a phthalic anhydride core structure with bromine atoms at positions 3 and 6 of the benzene ring (alternatively numbered as positions 4 and 7 in some nomenclature systems, where it may be called 4,7-dibromoisobenzofuran-1,3-dione). The structure includes a five-membered anhydride ring fused to a dibrominated benzene ring.

Physical Properties

This compound exhibits several important physical properties that influence its handling and applications:

PropertyValue
Physical State at 20°CSolid
ColorWhite to almost white
SolubilitySoluble in organic solvents like tetrahydrofuran (THF)
Storage RequirementsStore under inert gas (argon), moisture sensitive
StabilitySensitive to moisture
Analysis MethodMinimum Purity
Titrimetric Analysis≥98.0%
Gas Chromatography (GC)min. 95.0%
Methanolysis Methodmin. 98.0%

Analytical Characteristics

Additional analytical parameters include:

ParameterValue/Range
Melting Point Range207.0 to 212.0°C
Appearance SpecificationWhite to almost white powder to crystal
Exact Mass321.84800 (calculated)
LogP2.60800 (reported)

Applications and Research Uses

3,6-Dibromophthalic anhydride serves as an important building block in organic synthesis, particularly in polymer chemistry and specialty materials development.

Polymer Synthesis

One documented application of 3,6-dibromophthalic anhydride is in the synthesis of specialized polymers. In one research example, the compound was used to create:

"4,7-dibromo-2-methylisoindoline-1,3-dione (BPD). In a round-bottom flask with a septum, 3,6-dibromophthalic anhydride (1.0 g, 3.3 mmol) was dissolved in anhydrous tetrahydrofuran (10 mL) and the solution was degassed with nitrogen at 0°C. Methylamine (2.0 mL, 33 wt% in ethanol) was slowly injected into the solution..."

This intermediate was subsequently used in the synthesis of advanced polymers with specific electronic properties.

Organic Building Block

3,6-Dibromophthalic anhydride is classified as an "Organic Building Block" in chemical catalogs, indicating its utility in constructing more complex molecular structures . The presence of the two bromine atoms provides sites for various coupling reactions, particularly:

  • Cross-coupling reactions (Suzuki, Sonogashira, etc.)

  • Metal-halogen exchange reactions

  • Nucleophilic substitution reactions

Comparison with Related Compounds

While 3,6-dibromophthalic anhydride has specific applications, it's worth noting that related compounds like 4-bromophthalic anhydride have been more extensively documented in the literature. For instance, 4-bromophthalic anhydride is noted as:

"...useful as an intermediate for the preparation of various commercial products including polymers, dyes and plasticizers. It is particularly useful in the preparation of dianhydride monomers such as oxydiphthalic dianhydride which may be polymerized with a suitable diamine to form a polyimide."

ClassificationDetails
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation

Precautionary Statements

The following precautionary measures are recommended when handling this compound:

  • P264: Wash skin thoroughly after handling

  • P280: Wear protective gloves/eye protection/face protection

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

  • P332+P313: If skin irritation occurs: Get medical advice/attention

  • P337+P313: If eye irritation persists: Get medical advice/attention

Package SizeCommon Availability
200 mgResearch quantity
1 gStandard research quantity
5 gLarger research quantity
Bulk quantitiesAvailable by special order

Price Ranges

As of April 2025, the indicative price ranges for 3,6-dibromophthalic anhydride vary significantly by quantity and supplier:

QuantityApproximate Price Range (USD)
200 mg$140-155
1 g$477-530
5 g$661+

These prices are subject to change and may vary based on purity requirements, supplier, and region .

Physical and Chemical Reactions

3,6-Dibromophthalic anhydride participates in several important chemical reactions that highlight its utility in organic synthesis.

Reaction with Amines

One well-documented reaction is the conversion to imides through reaction with amines:

"3,6-dibromophthalic anhydride (1.0 g, 3.3 mmol) was dissolved in anhydrous tetrahydrofuran (10 mL) and the solution was degassed with nitrogen at 0°C. Methylamine (2.0 mL, 33 wt% in ethanol) was slowly injected into the solution..."

This reaction produces 4,7-dibromo-2-methylisoindoline-1,3-dione, which can be further functionalized for polymer applications.

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